1-[2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione
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Description
The compound is a complex organic molecule that contains several functional groups including a benzimidazole ring, an azetidine ring, and a pyrrolidine-2,5-dione ring . The benzimidazole moiety is known to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Molecular Structure Analysis
The molecular structure of the compound is likely to be complex due to the presence of multiple functional groups. The benzimidazole ring system is a key structural component, and modifications in the position 2 and 5 of the molecule can provide a number of active drugs . The CuN2Cl2 coordination core in related compounds is of somewhat flattened tetrahedral geometry .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied, depending on the specific conditions and reagents used. The benzimidazole moiety is known to undergo a variety of reactions, and the synthetic pathway to various benzimidazole derivatives usually involves several steps .Future Directions
The benzimidazole moiety is a promising pharmacophore with diverse pharmacological activities . Future research could focus on designing and synthesizing new benzimidazole derivatives with improved pharmacological properties. Additionally, further studies could explore the potential applications of this compound in the treatment of various diseases.
properties
IUPAC Name |
1-[2-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-11-18-13-4-2-3-5-14(13)21(11)12-8-19(9-12)17(24)10-20-15(22)6-7-16(20)23/h2-5,12H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUKDRJMMUTNJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)CN4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione |
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